
Ginsenoside rb1
説明
The compound “Ginsenoside rb1” is a highly complex organic molecule. It features multiple hydroxyl groups, cyclic structures, and a variety of functional groups, making it a molecule of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, oxidizing agents like PCC (pyridinium chlorochromate), and reducing agents like LiAlH4 (lithium aluminium hydride).
Industrial Production Methods
Industrial production of such a compound would require large-scale synthesis techniques, often involving automated synthesis machines and continuous flow reactors to ensure high yield and purity. The process would also need to be optimized for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate), CrO3 (chromium trioxide).
Reducing Agents: LiAlH4, NaBH4 (sodium borohydride).
Substitution Reagents: SOCl2 (thionyl chloride), PBr3 (phosphorus tribromide).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as derivatives with different functional groups.
科学的研究の応用
Neurological Applications
Neuroprotection and Neurodegenerative Diseases
GsRb1 has been extensively studied for its neuroprotective effects against conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia. Research indicates that GsRb1 exhibits several beneficial properties:
- Antioxidant Effects : GsRb1 can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells. It has been shown to protect against oxidative damage induced by various stressors, including hypoxia and excitotoxicity .
- Anti-inflammatory Properties : GsRb1 inhibits pro-inflammatory cytokines, such as TNF-α and IL-6, and modulates inflammatory signaling pathways like NF-κB . This action is critical in mitigating inflammation-related neuronal damage.
- Cell Survival and Repair : Studies have demonstrated that GsRb1 promotes neuronal survival by inhibiting apoptosis through various pathways, including mitochondrial and endoplasmic reticulum stress .
Case Study: Alzheimer's Disease
A study highlighted that GsRb1 treatment could alleviate AD-related symptoms by regulating gene expression related to neuronal development and signaling pathways involved in neuroprotection .
Gastrointestinal Health
Anti-inflammatory Effects in Colitis
GsRb1 has shown promise in treating inflammatory bowel diseases (IBD) such as colitis. In animal models, GsRb1 administration significantly reduced colonic inflammation and improved clinical symptoms associated with IBD .
- Mechanism of Action : GsRb1 enhances O-GlcNAcylation levels, which are crucial for regulating inflammation and cell survival during inflammatory responses .
Metabolic Disorders
Impact on Glucose Metabolism
Research indicates that GsRb1 may improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes management .
- Mechanisms : It is believed that GsRb1 modulates glucose metabolism through its effects on liver and muscle tissues, enhancing the body's ability to manage blood sugar levels effectively .
Pharmacokinetics and Gut Microbiome Interaction
Recent studies have explored the pharmacokinetics of GsRb1 and its interaction with the gut microbiome. The administration of GsRb1 has been shown to significantly alter gut microbiota composition, which may influence its therapeutic efficacy .
Parameter | Findings |
---|---|
T max | Decreased in certain groups |
C max | Decreased in certain groups |
AUC (0-t) | Significant changes observed |
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
生物活性
Ginsenoside Rb1, a principal active compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to elucidate the pharmacological effects and mechanisms of action associated with this compound.
Overview of Biological Activities
This compound exhibits a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and cardioprotective effects. Its mechanisms of action are mediated through various pathways involving cellular signaling and metabolic processes.
Neuroprotective Effects
Research indicates that this compound enhances neural plasticity and promotes the proliferation and differentiation of neural progenitor cells. A study by Cheng et al. (2024) demonstrated that Rb1 increases the expression of brain-derived neurotrophic factor (BDNF) and antioxidant enzymes, which are crucial for neuronal survival and function in models of neurodegenerative diseases such as Alzheimer's disease .
Case Study: Alzheimer's Disease Model
- Objective : To evaluate the neuroprotective effects of this compound in a gerbil model of global ischemia.
- Findings : this compound administration led to improved cognitive functions and increased synaptic formation. Enhanced levels of BDNF were observed post-treatment.
Cardiovascular Effects
This compound has been shown to exert cardioprotective effects by regulating ion channels involved in cardiac function. A study highlighted its role in inhibiting arrhythmias through modulation of sodium, potassium, and calcium channels .
Data Table: Pharmacokinetic Parameters
The pharmacokinetics of this compound were assessed in various studies, revealing important insights into its absorption and metabolism.
Effects on Gut Microbiome
Recent studies have identified the gut microbiome as a significant site for the metabolism of this compound. A study published in Scientific Reports found that administration of Rb1 altered gut microbial composition, particularly increasing the abundance of Bacteroides cellulosilyticus. This change correlated with enhanced metabolic clearance rates and systemic exposure to Rb1 .
Key Findings:
- Increased Bacteroides : Significant increase in Bacteroides cellulosilyticus after 30 days of Rb1 intervention.
- Metabolic Pathways : Alterations in KEGG pathways related to carbohydrate metabolism were noted, indicating a broad impact on metabolic functions within the gut .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, which are crucial for its therapeutic potential in various inflammatory conditions. Studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses.
- Cytokine Regulation : this compound reduces levels of TNF-α and IL-6, thereby mitigating inflammation.
- Cell Signaling : It activates the NF-κB pathway, leading to decreased expression of inflammatory mediators.
特性
IUPAC Name |
2-[[6-[2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPWOGIYAIIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rb1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41753-43-9 | |
Record name | Ginsenoside rb1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ginsenoside Rb1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
Record name | Ginsenoside Rb1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。